3-(2-Cyanopyridin-4-yl)propyl acetate
Description
3-(2-Cyanopyridin-4-yl)propyl acetate is a pyridine derivative characterized by a cyano (-CN) group at the 2-position of the pyridine ring and a propyl acetate chain at the 4-position. The acetate moiety enhances solubility and reactivity, while the electron-withdrawing cyano group influences the electronic properties of the pyridine ring, affecting its nucleophilic and electrophilic behavior.
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-(2-cyanopyridin-4-yl)propyl acetate |
InChI |
InChI=1S/C11H12N2O2/c1-9(14)15-6-2-3-10-4-5-13-11(7-10)8-12/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
WMOSOYIGMOXESV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCC1=CC(=NC=C1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs in Pyridine Derivatives
Pyridine-based esters with varying substituents offer a basis for comparison. Key analogs include:
Key Observations :
- Electronic Effects: The cyano group in this compound increases the pyridine ring's electrophilicity compared to chloro or iodo substituents, which exert weaker electron-withdrawing effects .
- Steric Considerations : Bulky substituents like azulene (in 3-{2-(1-azulyl)ethoxy}propyl acetate) reduce reactivity in nucleophilic substitutions, whereas smaller groups (e.g., -CN, -Cl) enable broader synthetic utility .
Physical and Microstructural Properties
While direct data on this compound are scarce, analogs provide clues:
- 3-(Trimethoxysilyl)propyl methacrylate (from bone scaffold research) shares a propyl ester backbone. Its micro-CT analysis revealed macroporous structures, suggesting that ester chain length and substituents critically influence material properties .
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